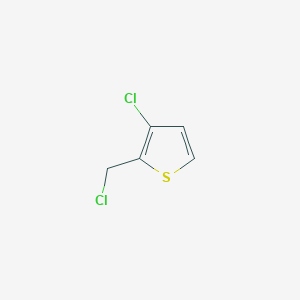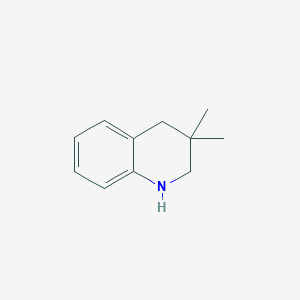![molecular formula C8H11NSSi B3045780 Thiazole, 2-[(trimethylsilyl)ethynyl]- CAS No. 113705-15-0](/img/structure/B3045780.png)
Thiazole, 2-[(trimethylsilyl)ethynyl]-
Overview
Description
“Thiazole, 2-[(trimethylsilyl)ethynyl]-” is a chemical compound that contains a total of 22 atoms; 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of “Thiazole, 2-[(trimethylsilyl)ethynyl]-” can be achieved from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . Various methods for the synthesis of thiazoles have been reported in the literature, including the use of Lawesson’s reagent, a popular reagent for sulfur chemistry .Molecular Structure Analysis
The molecular structure of “Thiazole, 2-[(trimethylsilyl)ethynyl]-” contains a total of 22 bonds; 11 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, and 1 Thiazole .Chemical Reactions Analysis
Thiazoles, including “Thiazole, 2-[(trimethylsilyl)ethynyl]-”, are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity allows for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor and cytotoxic effects. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent activity against prostate cancer cells . Further research in this area could uncover novel chemotherapeutic agents.
Other Applications
Beyond the mentioned fields, thiazoles find use in various contexts:
Mechanism of Action
Target of Action
Thiazole derivatives, including 2-(trimethylsilylethynyl)thiazole, are known to have diverse pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiprotozoal, and antitumor drugs . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their ability to interact with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
The result of the action of thiazole derivatives can vary widely due to their diverse biological activities . They can exhibit antimicrobial, antifungal, antiprotozoal, and antitumor effects . .
Safety and Hazards
properties
IUPAC Name |
trimethyl-[2-(1,3-thiazol-2-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJDCKUSIJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469572 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
CAS RN |
113705-15-0 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
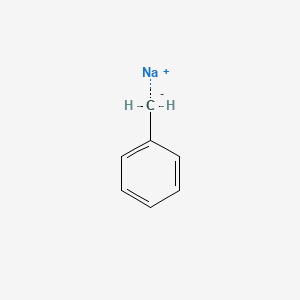

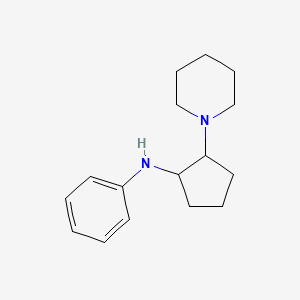
![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
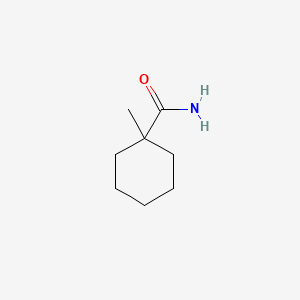
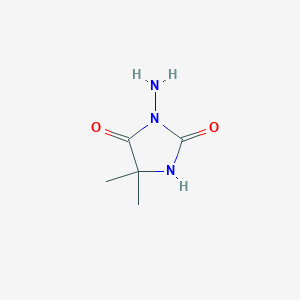
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)

